Ethyl 2-bromo-5-hydroxynicotinate
Description
Ethyl 2-bromo-5-hydroxynicotinate is a nicotinic acid derivative featuring a bromine atom at position 2 and a hydroxyl group at position 5 on the pyridine ring. This compound serves as a critical intermediate in pharmaceutical synthesis due to its dual functional groups, enabling diverse reactivity. The hydroxyl group enhances polarity and solubility, while the bromine facilitates substitution reactions. Its synthesis involves bromination of ethyl 2-chloronicotinate in acetic acid, followed by sodium pyrosulfite quenching .
Properties
Molecular Formula |
C8H8BrNO3 |
|---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
ethyl 2-bromo-5-hydroxypyridine-3-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-8(12)6-3-5(11)4-10-7(6)9/h3-4,11H,2H2,1H3 |
InChI Key |
HQLGNZJDRMAOIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-5-hydroxynicotinate typically involves the bromination of ethyl nicotinate followed by hydroxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5-hydroxynicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of ethyl 2-azido-5-hydroxynicotinate or ethyl 2-thiocyanato-5-hydroxynicotinate.
Oxidation: Formation of ethyl 2-bromo-5-oxonicotinate.
Reduction: Formation of this compound without the bromine atom.
Scientific Research Applications
Ethyl 2-bromo-5-hydroxynicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-5-hydroxynicotinate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Differences
The substituent positions and types significantly influence the physical, chemical, and application profiles of nicotinate derivatives. Below is a comparative overview:
Table 1: Key Structural and Functional Comparisons
Impact of Substituent Position
Bromine at Position 2 vs. 5 :
- Bromine at position 2 (as in the target compound) enhances electrophilic aromatic substitution reactivity compared to position 5, where steric hindrance may reduce accessibility .
- Ethyl 5-bromonicotinate (Br at 5) is less reactive in nucleophilic substitutions but serves as a stable intermediate for cross-coupling reactions .
- Hydroxyl vs. Methyl/Amino Groups: The hydroxyl group in the target compound increases water solubility (logP ~1.2 estimated) compared to methyl (logP ~2.5) or trifluoromethyl (logP ~3.4) substituents . Amino groups (e.g., Ethyl 2-amino-5-bromonicotinate) enable hydrogen bonding, improving binding affinity in drug-receptor interactions .
Research Findings and Data
Reactivity Trends
- Electrophilic Substitution : Bromine at position 2 undergoes faster substitution than at position 5 due to proximity to the electron-withdrawing carboxylate group .
- Stability : Trifluoromethyl derivatives exhibit superior thermal stability (decomposition >250°C) compared to hydroxylated analogs (~200°C) .
Solubility and Bioavailability
- Hydroxyl-containing derivatives show 2–3× higher aqueous solubility than methyl or CF₃ analogs, critical for oral drug bioavailability .
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